N-(4-butoxyphenyl)-N'-(4-chlorobenzyl)ethanediamide
Overview
Description
N-(4-butoxyphenyl)-N'-(4-chlorobenzyl)ethanediamide, commonly referred to as Boc-Cl-Bn, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of amides and has a molecular formula of C19H23ClN2O2.
Scientific Research Applications
Boc-Cl-Bn has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Boc-Cl-Bn has been studied for its potential as an antitumor agent. Studies have shown that Boc-Cl-Bn can inhibit the growth of tumor cells by inducing apoptosis, a process of programmed cell death.
In biochemistry, Boc-Cl-Bn has been studied for its potential as a protease inhibitor. Proteases are enzymes that play a crucial role in various biological processes such as protein degradation, blood clotting, and immunity. Boc-Cl-Bn has been shown to inhibit the activity of proteases, making it a potential therapeutic agent for various diseases.
In materials science, Boc-Cl-Bn has been studied for its potential as a building block for the synthesis of novel materials. Boc-Cl-Bn can be used to synthesize various polymers and materials with unique properties such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Boc-Cl-Bn varies depending on its application. In medicinal chemistry, Boc-Cl-Bn induces apoptosis in tumor cells by inhibiting the activity of various enzymes such as caspases and proteases. In biochemistry, Boc-Cl-Bn inhibits the activity of proteases by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. In materials science, Boc-Cl-Bn acts as a building block for the synthesis of various polymers and materials.
Biochemical and Physiological Effects
Boc-Cl-Bn has been shown to have various biochemical and physiological effects. In medicinal chemistry, Boc-Cl-Bn has been shown to induce apoptosis in tumor cells, thereby inhibiting their growth. In biochemistry, Boc-Cl-Bn has been shown to inhibit the activity of proteases, which play a crucial role in various biological processes. In materials science, Boc-Cl-Bn has been shown to be a versatile building block for the synthesis of novel materials with unique properties.
Advantages and Limitations for Lab Experiments
Boc-Cl-Bn has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in various fields. However, Boc-Cl-Bn has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Its mechanism of action is not fully understood, and further studies are required to elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the study of Boc-Cl-Bn. In medicinal chemistry, further studies are required to determine its potential as an antitumor agent and to elucidate its mechanism of action. In biochemistry, further studies are required to determine its potential as a protease inhibitor and to identify its target enzymes. In materials science, further studies are required to explore its potential as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, Boc-Cl-Bn is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of Boc-Cl-Bn in various fields.
properties
IUPAC Name |
N'-(4-butoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-3-12-25-17-10-8-16(9-11-17)22-19(24)18(23)21-13-14-4-6-15(20)7-5-14/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIBJUQSQDBJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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